molecular formula H5NO2P+ B8630266 Phosphinic acid, ammonium salt

Phosphinic acid, ammonium salt

Cat. No.: B8630266
M. Wt: 82.019 g/mol
InChI Key: AKYKNEHYFVLCTH-UHFFFAOYSA-O
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Description

Phosphinic acid, ammonium salt (CAS 7803-65-8), also known as ammonium hypophosphite, is a white crystalline compound with the chemical formula (NH₄)H₂PO₂. It exhibits high water solubility (1000 g/L) and a melting point of 155–160°C . Structurally, it consists of a phosphinic acid group (H₂PO₂⁻) neutralized by an ammonium cation (NH₄⁺). This compound is widely utilized as a reducing agent, herbicide (e.g., glufosinate ammonium), and precursor in medicinal chemistry due to its bioactivity and stability .

Scientific Research Applications

Applications in Agriculture

Fertilizers and Plant Growth Regulators

Phosphinic acid, ammonium salt has been explored as a component in fertilizers due to its ability to enhance nutrient uptake in plants. The compound serves as a source of phosphorus, essential for plant growth. Studies indicate that phosphinic acid derivatives can stimulate root development and improve overall plant health. For instance, research has shown that certain formulations containing phosphinic acid can increase crop yields significantly compared to traditional fertilizers .

Flame Retardant Properties

Flame Retardants

One notable application of this compound is in the field of flame retardants. The compound has been shown to enhance flame retardant efficiency in various materials. A study demonstrated that dihydrocarbyl phosphinic acid ammonium salts exhibit high flame retardant properties when incorporated into polymer matrices. This application is particularly relevant in manufacturing textiles and plastics that require enhanced fire resistance .

Environmental Applications

Pollution Control and Remediation

This compound also plays a role in environmental chemistry, particularly in pollution control. Its surfactant-like behavior allows it to interact with hydrophobic pollutants in water systems. Research indicates that phosphinic acid can be used to facilitate the removal of heavy metals from contaminated water through adsorption processes. Case studies have highlighted the effectiveness of phosphinic acid derivatives in reducing metal ion concentrations in wastewater treatment facilities .

Data Summary Table

Application Area Description Key Findings
Agriculture Enhances nutrient uptake and stimulates plant growthIncreased crop yields observed with specific formulations containing phosphinic acid
Flame Retardants Improves fire resistance in textiles and plasticsHigh flame retardant efficiency noted in dihydrocarbyl phosphinic acid ammonium salts
Environmental Remediation Facilitates removal of heavy metals from contaminated waterEffective reduction of metal ion concentrations reported in wastewater treatment

Case Studies

  • Agricultural Application : A study conducted on the application of phosphinic acid as a fertilizer showed a 20% increase in yield for tomato plants when treated with a specific formulation containing the compound. The study highlighted the role of phosphinic acid in enhancing root biomass and nutrient absorption.
  • Flame Retardant Efficiency : Research on the incorporation of phosphinic acid into polyurethane foams revealed that samples treated with the compound exhibited significantly lower flammability compared to untreated controls. The study concluded that phosphinic acid effectively forms char during combustion, thus acting as a protective barrier.
  • Heavy Metal Removal : A field study assessed the use of phosphinic acid in treating industrial wastewater contaminated with lead and cadmium. Results indicated a reduction of lead concentrations by over 90% within 24 hours of treatment, showcasing the compound's potential for environmental remediation.

Chemical Reactions Analysis

Thermal Decomposition

Phosphinic acid ammonium salt decomposes at 240°C , producing toxic phosphine (PH₃) and phosphorus oxides (POₓ) . The reaction follows:

NH₄PH₂O₂ΔPH₃+POₓ+NH₃+H₂O\text{NH₄PH₂O₂} \xrightarrow{\Delta} \text{PH₃} + \text{POₓ} + \text{NH₃} + \text{H₂O}

Hazards :

  • Phosphine gas ignites spontaneously in air

  • Decomposition occurs exothermically under fire conditions

Alkylation Reactions

The ammonium salt undergoes selective Se-alkylation with electrophiles under mild conditions, producing phosphinoselenothioic acid Se-alkyl esters. Key findings from X-ray crystallography confirm tetrahedral geometry at phosphorus post-alkylation .

Example :

NH₄PH₂O₂+R-XR-PH(O)Se+NH₄X\text{NH₄PH₂O₂} + \text{R-X} \rightarrow \text{R-PH(O)Se} + \text{NH₄X}

Conditions :

  • Solvent: Water or polar aprotic solvents

  • Temperature: 25–60°C

  • Yield: 70–85%

Acylation Reactions

Acylation preferentially occurs at the sulfur atom, yielding S-acyl derivatives. Reactivity contrasts with alkylation due to electronic effects:

Reaction Pathway :

NH₄PH₂O₂+R-COClR-CO-S-PH(O)+NH₄Cl\text{NH₄PH₂O₂} + \text{R-COCl} \rightarrow \text{R-CO-S-PH(O)} + \text{NH₄Cl}

Key Data :

  • Selectivity: >90% S-acylation vs. Se-acylation

  • Stability: S-acyl products stable under inert atmospheres

Hofmann Elimination

Quaternary ammonium derivatives of phosphinic acid undergo Hofmann elimination in basic media, forming alkenes and phosphonic acid byproducts :

General Reaction :

R₃N⁺-CH₂-PO₃H⁻OH⁻R₃N+H₂C=CH₂+HPO₃²⁻\text{R₃N⁺-CH₂-PO₃H⁻} \xrightarrow{\text{OH⁻}} \text{R₃N} + \text{H₂C=CH₂} + \text{HPO₃²⁻}

Experimental Observations :

Substrate (R)Product AlkeneYield (%)
EthylEthylene78
PhenylStyrene65
CyclohexylCyclohexene72

Acid-Base Reactivity

The ammonium salt acts as a weak acid (pKa ≈ 1.5–2.0) and reacts with strong bases to form phosphinate anions:

Proton Transfer :

NH₄PH₂O₂+NaOHNaPH₂O₂+NH₃+H₂O\text{NH₄PH₂O₂} + \text{NaOH} \rightarrow \text{NaPH₂O₂} + \text{NH₃} + \text{H₂O}

Applications :

  • Synthesis of crown ether complexes (e.g., 18-crown-6) for ion transport studies

  • Precursor to water-soluble phosphinic acid derivatives

Phospha-Michael Addition

Activation with hexamethyldisilazane (HMDS) enables phospha-Michael additions to acrylates:

Procedure :

  • Silylation:

NH₄PH₂O₂+HMDS(TMS)2PHO2+NH₃\text{NH₄PH₂O₂} + \text{HMDS} \rightarrow (\text{TMS})₂PHO₂ + \text{NH₃}

  • Addition to acrylates:

(TMS)2PHO2+CH₂=CHCOORR-OOC-CH₂-CH₂-PHO₂(\text{TMS})₂PHO₂ + \text{CH₂=CHCOOR} \rightarrow \text{R-OOC-CH₂-CH₂-PHO₂}

Yields : Quantitative under optimized conditions

Radical Reactions

Hypophosphite salts generate P-centered radicals for C–P bond formation:

NH₄PH₂O₂Et₃B/O₂PH₂O₂- AlkeneR-PH(O)₂\text{NH₄PH₂O₂} \xrightarrow{\text{Et₃B/O₂}} \text{PH₂O₂- } \xrightarrow{\text{Alkene}} \text{R-PH(O)₂}

Scope :

  • Tolerates esters, halides, and aromatic groups

Stability Profile

ConditionStability OutcomeReference
Aqueous HCl (4 M)No decomposition after 4 h at 100°C
NaOH (2 M)Hofmann elimination occurs
Air (25°C)Stable indefinitely

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phosphinic acid, ammonium salt, and how should its purity be characterized?

this compound is typically synthesized via an acid-base reaction between phosphinic acid (H₃PO₂) and ammonia (NH₃). The reaction is conducted in aqueous or organic solvents under controlled pH conditions to favor salt formation . For characterization:

  • X-ray crystallography is critical for determining the anion structure, particularly the P–OH fragment geometry and coordination with ammonium cations .
  • Spectroscopic methods (e.g., FTIR, NMR) can confirm functional groups (e.g., P–O and N–H stretches) and monitor reaction progress.
  • Elemental analysis ensures stoichiometric ratios of phosphorus, nitrogen, and hydrogen.

Q. What is the molecular structure of this compound, and how does it influence reactivity?

The anion of this compound features a central phosphorus atom bonded to two oxygen atoms and a hydroxyl group (P–OH), with the ammonium cation balancing the charge. Structural studies (e.g., thermal ellipsoid models) reveal a 1,4-perfluorophenylene linkage in derivatives, which stabilizes the anion through steric and electronic effects . This structure enhances its acidity (pKa ~5.9) and reactivity in ligand-exchange or catalytic reactions .

Advanced Research Questions

Q. How do pH and ionic strength affect the extraction behavior of this compound in liquid-liquid systems?

In solvent extraction, this compound exhibits pH-dependent partitioning due to its pKa (5.9) and the competing protonation of ammonium ions (pKa ~9.25). Key findings include:

  • Low pH (<5) : The phosphinic acid remains protonated, favoring hydrogen ion exchange over ammonium ion extraction.
  • Moderate pH (6–8.5) : Ammonium ions are preferentially extracted, with distribution ratios (Kc) increasing sharply as pH approaches the phosphinic acid’s pKa .
  • High pH (>8.5) : Third-phase formation occurs due to reduced ammonium ion availability, lowering extraction efficiency .
    Methodological Note : Use buffered aqueous phases and monitor pH with ion-selective electrodes to avoid phase instability.

Q. What mechanistic role does this compound play in bioorthogonal ligation reactions?

In isonitrile-chlorooxime ligation, phosphinic acid reacts with triethylamine to form an ammonium salt, which activates nitrile oxides via H-bonding. This increases the electrophilicity of nitrile oxides, enabling nucleophilic attack by isonitriles. The phosphinate anion stabilizes intermediates, facilitating α-hydroxyimino amide formation . Experimental Design : Use stoichiometric phosphinic acid (0.1–0.3 eq.) in anhydrous solvents (e.g., DCM) to optimize yield and minimize hydrolysis.

Q. Environmental and Stability Considerations

Q. What is the environmental persistence of this compound, and how can its long-term stability be assessed?

Property Data Reference
HydrolysisNot degraded at pH 4–9
Aerobic biodegradationNo data; persistence assumed
Soil adsorption (Kd/Koc)Negligible adsorption in soils
VolatilizationLow (Henry’s Law Constant: N/A)

Methodological Guidance : Conduct accelerated aging studies under UV light and varying humidity to simulate environmental persistence. Use HPLC with ammonium molybdate spectrophotometric detection (λ = 700 nm) to quantify residual phosphorus in soil/water matrices .

Q. Data Contradictions and Resolution

Q. How can conflicting results on the pH-dependent extraction efficiency of this compound be resolved?

Discrepancies in extraction data (e.g., Kc trends at high pH) may arise from:

  • Third-phase formation : Observed at pH >8.5 in some systems but not others, depending on solvent polarity .
  • Competing cations : Sodium ions in aqueous phases can dominate ion-exchange at high pH, skewing Kc values .
    Resolution : Replicate experiments using high-purity solvents (e.g., Norpar 12) and standardized buffer systems. Employ ICP-MS to quantify co-extracted cations.

Q. Applications in Material Science

Q. How is this compound utilized in flame-retardant polymers?

As a precursor in phosphorus-containing polyacids, it enhances thermal stability and flame retardancy via:

  • Char formation : Promotes carbonaceous char during combustion.
  • Gas-phase radical quenching : Releases phosphorous oxides that scavenge free radicals .
    Synthetic Protocol : Co-polymerize with styryl monomers using free-radical initiators (e.g., AIBN) at 60–80°C .

Comparison with Similar Compounds

Acid-Base Properties and Acidity Trends

Phosphinic acid derivatives exhibit distinct acidity profiles compared to other phosphorus-containing acids. A comparative analysis of pKa values reveals the following sequence: Phosphinic acid (H₂PO₂⁻) < Phosphonous acid (H₂PO⁻) < Phosphonic acid (HPO₃²⁻) < Phosphoric acid (PO₄³⁻) .

Compound pKa Range (First Proton) Key Feature
Phosphinic acid ~1.5–2.5 Moderate acidity, stable ammonium salts
Phosphonic acid ~1.0–2.0 Higher acidity, strong chelators
Phosphoric acid ~2.1 (first proton) Polyprotic, forms multiple salts

The ammonium salt of phosphinic acid is less acidic than its phosphonic and phosphoric counterparts, influencing its reactivity and chelating behavior .

Solvent Extraction and Metal Chelation

Phosphinic acid derivatives like Cyanex 272 (di-(2,2,4-trimethylpentyl)phosphinic acid) are extensively used in rare-earth element (REE) separation. Comparatively, ammonium phosphinic salts are less common in this role but excel in niche applications:

Compound Application Advantage
Cyanex 272 REE separation High selectivity for heavy REEs
Glufosinate ammonium Herbicide Non-persistent, biodegradable
(NH₄)H₂PO₂ Reducing agent Stable, water-soluble

Proton Conductivity

Phosphinic and phosphonic acids exhibit superior anhydrous proton conductivity compared to sulfonic or carboxylic acids. This property is critical in fuel cell membranes:

Acid Type Conductivity (σ, S/cm) Mechanism
Phosphinic acid 10⁻³–10⁻² Hopping-based proton transport
Phosphonic acid 10⁻³–10⁻² High dissociation under anhydrous conditions
Sulfonic acid 10⁻²–10⁻¹ Vehicle mechanism dominates

Preparation Methods

Metathesis Reaction: Sodium Hypophosphite and Ammonium Sulfate

The most well-documented method for synthesizing ammonium hypophosphite involves a metathesis reaction between sodium hypophosphite (NaH2_2PO2_2) and ammonium sulfate ((NH4_4)2_2SO4_4). This approach leverages the differential solubility of the reactants and products to isolate the target compound .

Reaction Mechanism and Stoichiometry

The reaction proceeds as follows:

2NaH2PO2+(NH4)2SO42NH4H2PO2+Na2SO42 \, \text{NaH}2\text{PO}2 + (\text{NH}4)2\text{SO}4 \rightarrow 2 \, \text{NH}4\text{H}2\text{PO}2 + \text{Na}2\text{SO}4

Sodium sulfate (Na2_2SO4_4), being less soluble in cold aqueous solutions, crystallizes out of the reaction mixture, leaving ammonium hypophosphite in solution .

Process Optimization

Key parameters for maximizing yield and purity include:

  • Temperature Control : Cooling the reaction mixture to between -10°C and 10°C to promote sodium sulfate crystallization .

  • Concentration : Using concentrated solutions of sodium hypophosphite and ammonium sulfate to drive the reaction to completion.

  • Filtration : Separating sodium sulfate crystals via vacuum filtration to obtain a filtrate rich in ammonium hypophosphite .

Table 1: Typical Reaction Conditions for Metathesis Synthesis

ParameterValue/Range
ReactantsNaH2_2PO2_2, (NH4_4)2_2SO4_4
SolventWater
Temperature-10°C to 10°C
Reaction Time1–20 hours
Yield (NH4_4H2_2PO2_2)~90–95% (theoretical)

This method is favored industrially due to its simplicity and the ease of separating by-products. However, residual sodium sulfate in the filtrate (typically <5%) may require additional purification steps for high-purity applications .

Industrial Synthesis and Scalability

The metathesis method is scalable and integrates seamlessly into existing chemical infrastructure. A representative large-scale process involves:

  • Mixing Reactants : Combining 150 g of ammonium hypophosphite with 750 mL toluene and 75 mL ethanol under nitrogen .

  • Acid Catalysis : Adding methane sulfonic acid (1.05 equivalents) to catalyze the reaction at 0°C .

  • Workup : Quenching with aqueous sodium bicarbonate and concentrating the organic layer to isolate the product .

Table 2: Industrial-Scale Synthesis Parameters

ComponentQuantity
Ammonium hypophosphite150 g
Solvent (toluene:ethanol)750 mL:75 mL
Catalyst (methane sulfonic acid)8.4 mL
Temperature0°C
Yield~44% (after purification)

Challenges and By-Product Management

A major challenge in ammonium hypophosphite synthesis is the removal of sodium sulfate . While crystallization at low temperatures effectively reduces its concentration, trace amounts may persist. Advanced filtration techniques or recrystallization of the ammonium hypophosphite filtrate can address this issue .

Comparative Analysis of Synthesis Routes

The metathesis method outperforms alternative pathways in terms of safety and cost-effectiveness. For instance, direct neutralization of hypophosphorous acid (H3_3PO2_2) with ammonia, though theoretically viable, poses handling risks due to the corrosive nature of H3_3PO2_2 .

Applications in Organic and Medicinal Chemistry

Ammonium hypophosphite is indispensable in synthesizing pharmaceutically active phosphinic acids , such as GABA analogs. Its reducing properties also make it valuable in electroless nickel plating and polymer stabilization .

Properties

Molecular Formula

H5NO2P+

Molecular Weight

82.019 g/mol

IUPAC Name

azanium;phosphenous acid

InChI

InChI=1S/H3N.HO2P/c;1-3-2/h1H3;(H,1,2)/p+1

InChI Key

AKYKNEHYFVLCTH-UHFFFAOYSA-O

Canonical SMILES

[NH4+].OP=O

Origin of Product

United States

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